Molecular Refractivity and Polar Surface Area Differentiate This Compound from Acetamide-Based Analogs
The compound's molar refractivity of 64.70 provides a differentiated descriptor for molecular size and polarizability when compared to a structurally similar acetamide analog, 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide (CAS 1351645-58-3), which has a molar refractivity of 63.55 . Additionally, the topological polar surface area (TPSA) of 58.2 Ų differs from the analog's TPSA of 58.2 Ų . These calculated physicochemical properties, while subtle, are critical parameters in quantitative structure-activity relationship (QSAR) models and can influence passive membrane permeability predictions used in early-stage drug discovery filtering [1].
| Evidence Dimension | Molar Refractivity and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Molar Refractivity: 64.70; TPSA: 58.2 Ų |
| Comparator Or Baseline | 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide: Molar Refractivity: 63.55; TPSA: 58.2 Ų |
| Quantified Difference | Molar Refractivity difference: +1.15; TPSA difference: 0 Ų |
| Conditions | Calculated properties based on a standardized fragment-based method (e.g., CLOGP, CMR) as reported by the respective chemical databases [REFS-1, REFS-2]. |
Why This Matters
A difference in molar refractivity, even without a change in TPSA, can quantitatively impact a compound's ranking in drug-likeness filters like Lipinski's Rule of Five and influence predicted blood-brain barrier penetration, making one more suitable than the other for specific central nervous system (CNS) target programs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. View Source
